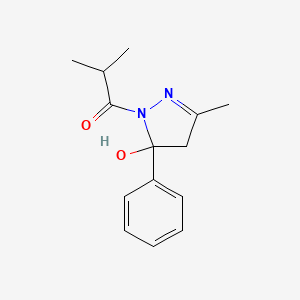![molecular formula C25H32N2O2 B5083797 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as a sigma-1 receptor agonist due to its ability to bind to and activate the sigma-1 receptor, a protein that is involved in various cellular processes. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The sigma-1 receptor is a transmembrane protein that is predominantly located in the endoplasmic reticulum of cells. Upon activation by ligands such as 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine, the sigma-1 receptor can modulate various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. The exact mechanism by which the compound exerts its effects is still being investigated.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine can modulate various biochemical and physiological processes. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function. The compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine in lab experiments is its ability to selectively activate the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other signaling pathways. However, one limitation of using the compound is its relatively low potency compared to other sigma-1 receptor agonists.
Future Directions
There are several future directions for research on 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine. One area of interest is the role of the compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that sigma-1 receptor activation can promote neuroprotection and reduce neuroinflammation, suggesting that the compound may have therapeutic potential in these diseases. Another area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine.
Synthesis Methods
The synthesis of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine involves several steps. The process begins with the reaction of 3-phenoxybenzyl chloride with pyrrolidine to form 3-phenoxy-N-pyrrolidinylpropanamine. This intermediate is then reacted with 4-piperidone hydrochloride to yield the final product.
Scientific Research Applications
The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegeneration. As a sigma-1 receptor agonist, 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine has been studied extensively for its potential applications in scientific research. It has been shown to modulate calcium signaling, promote neuroprotection, and regulate neuronal excitability.
properties
IUPAC Name |
3-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(27-15-4-5-16-27)12-11-21-13-17-26(18-14-21)20-22-7-6-10-24(19-22)29-23-8-2-1-3-9-23/h1-3,6-10,19,21H,4-5,11-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYFPVTJJBUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)